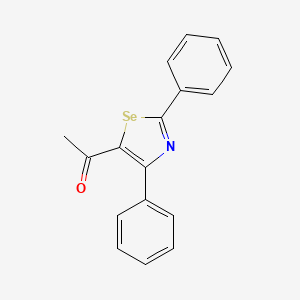
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties
Métodos De Preparación
The synthesis of 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diphenyl-1,3-selenazole.
Reaction Conditions: The reaction involves the use of selenium powder, phenylacetic acid, and a suitable solvent such as toluene. The reaction mixture is heated under reflux conditions.
Formation of Intermediate: The intermediate product is then subjected to further reactions to introduce the ethanone group.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of selenol derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced with other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex selenazole derivatives.
Biology: The compound has shown potential as an antioxidant and may be used in studies related to oxidative stress.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparación Con Compuestos Similares
1-(2,4-Diphenyl-1,3-selenazol-5-yl)ethan-1-one can be compared with other similar compounds such as:
2,4-Diphenyl-1,3-oxazole: This compound has similar structural features but contains oxygen instead of selenium. It is known for its acaricidal activity.
2,4-Diphenyl-1,3-thiazole: This compound contains sulfur instead of selenium and has been studied for its antimicrobial properties.
2,4-Diphenyl-1,3-imidazole: This compound contains nitrogen and has applications in medicinal chemistry as an antifungal agent.
The uniqueness of this compound lies in the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen, sulfur, and nitrogen analogs.
Propiedades
Número CAS |
807631-74-9 |
|---|---|
Fórmula molecular |
C17H13NOSe |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
1-(2,4-diphenyl-1,3-selenazol-5-yl)ethanone |
InChI |
InChI=1S/C17H13NOSe/c1-12(19)16-15(13-8-4-2-5-9-13)18-17(20-16)14-10-6-3-7-11-14/h2-11H,1H3 |
Clave InChI |
FPMIOKCQCKKAAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=C([Se]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


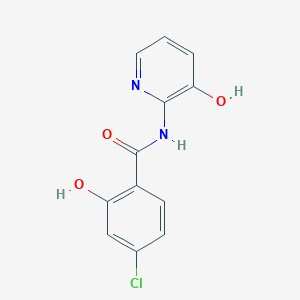
![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
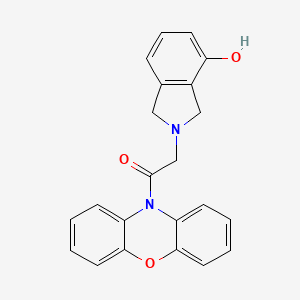
![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

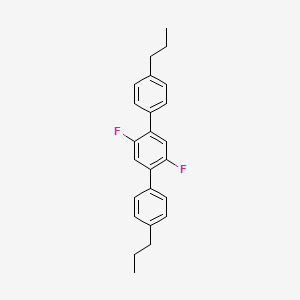
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
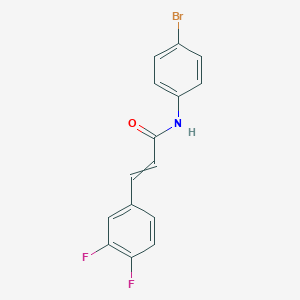
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
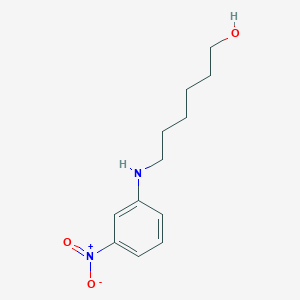
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
